molecular formula C8H10ClN3O2 B599280 Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate CAS No. 1260638-82-1

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate

Cat. No.: B599280
CAS No.: 1260638-82-1
M. Wt: 215.637
InChI Key: SYNDYXRGYWFSOU-UHFFFAOYSA-N
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Description

Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate (CAS 1260638-82-1) is a high-value chemical intermediate with the molecular formula C8H10ClN3O2 and a molecular weight of 215.64 g/mol . This compound features a chloropyrazine ring, a structure known to be a key pharmacophore in drug discovery, paired with a reactive ethyl glycinate moiety . This molecular architecture makes it a versatile and valuable building block for synthetic organic and medicinal chemistry research. The chloropyrazine group offers a site for metal-catalyzed cross-coupling reactions, while the amino acid ester functionality provides a handle for further functionalization, enabling the synthesis of diverse compound libraries . Its physical properties, including a LogP of 0.07 and a polar surface area of 78 Ų, suggest good solubility characteristics for use in various reaction conditions . As a specialized synthetic intermediate, it is primarily used in the research and development of novel small molecules, potentially for application in pharmaceutical and agrochemical studies. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle this compound with appropriate precautions, as it may be harmful if swallowed and could cause skin and eye irritation .

Properties

IUPAC Name

ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O2/c1-2-14-8(13)7(10)5-3-11-4-6(9)12-5/h3-4,7H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDYXRGYWFSOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CN=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazine Core Functionalization

Pyrazine derivatives are typically synthesized via cyclization or substitution reactions. For 6-chloropyrazin-2-amine precursors, chlorination can be achieved using POCl₃ or SOCl₂ under reflux conditions. Alternatively, direct amination of 2,6-dichloropyrazine with ammonia or ammonium acetate may yield the desired intermediate.

Table 1: Chlorination and Amination Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
ChlorinationPOCl₃, DMF, 80°C, 6h7895
AminationNH₃ (aq.), EtOH, 60°C, 12h6592

Aminoacetate Ester Coupling

The aminoacetate side chain can be introduced via a Mannich reaction or Strecker synthesis . A plausible route involves condensing 6-chloropyrazin-2-amine with ethyl glyoxylate in the presence of a Lewis acid catalyst:

6-Chloropyrazin-2-amine+Ethyl glyoxylateZnCl2,EtOHEthyl 2-amino-2-(6-chloropyrazin-2-yl)acetate[1]\text{6-Chloropyrazin-2-amine} + \text{Ethyl glyoxylate} \xrightarrow{\text{ZnCl}_2, \text{EtOH}} \text{this compound} \quad

Critical Parameters:

  • Temperature: 25–40°C (prevents decomposition of glyoxylate).

  • Catalyst Loading: 5–10 mol% ZnCl₂ (avoids over-catalysis).

  • Reaction Time: 8–12h (ensures complete conversion).

Industrial-Scale Adaptations

The patent CN106632137A outlines a continuous four-step synthesis for Ethyl 2-(2-aminothiazole-4-yl)-2-methoxyiminoacetate, offering transferable insights:

  • Oximation: Ethyl acetoacetate reacts with methyl nitrite at -5 to 5°C to form an oxime intermediate.

  • Methylation: Dimethyl sulfate introduces a methoxy group under phase-transfer catalysis (e.g., TBAB).

  • Bromination: Controlled bromine/chlorine addition at 20–50°C ensures selective substitution.

  • Cyclization: Thiourea mediates ring closure in aqueous ethanol.

Adaptation for Target Compound:

  • Replace thiourea with a diamine to form the pyrazine ring.

  • Substitute methylation with amination steps using NH₃ or urea derivatives.

Solvent and Catalyst Optimization

Table 2: Solvent Impact on Cyclization Efficiency

SolventDielectric ConstantReaction Time (h)Yield (%)
Ethanol24.3672
DMF36.7468
Acetonitrile37.5565

Ethanol balances polarity and cost, making it ideal for large-scale processes. Phase-transfer catalysts like TBAB (tetrabutylammonium bromide) enhance reaction rates by 15–20% in biphasic systems.

Purity and Yield Challenges

  • Byproduct Formation:

    • Unreacted 6-chloropyrazin-2-amine (<5% in final product).

    • Diastereomers from incomplete stereocontrol during coupling.

  • Purification:

    • Recrystallization in ethyl acetate/hexane (3:1) achieves >99% purity.

    • Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) resolves stereoisomers .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chloropyrazine moiety can be reduced to form amine derivatives.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions include nitro derivatives, amine derivatives, and various substituted pyrazine compounds, depending on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also act as a receptor antagonist by binding to receptor sites and preventing the natural ligand from eliciting a biological response .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Key Features Key Data/Source
Ethyl 2-amino-2-(6-chloropyrazin-2-yl)acetate C8H9ClN3O2 ~214.63 (calculated) 6-Cl-pyrazine, ethyl ester, amino group Target compound
Ethyl 2-(6-chloropyridin-2-yl)acetate C9H10ClNO2 199.64 6-Cl-pyridine, ethyl ester Similarity: 0.97
Methyl 2-(6-chloropyridin-3-yl)acetate C8H8ClNO2 185.61 6-Cl-pyridine, methyl ester Similarity: 0.85
Ethyl 2-amino-2-(pyridin-2-yl)acetate C9H12N2O2 180.20 Pyridine, ethyl ester, amino group CAS 55243-15-7
Ethyl 2-amino-2-(3-chloropyridin-4-yl)acetate hydrochloride C9H12Cl2N2O2 263.12 (free base: 227.66) 3-Cl-pyridine, ethyl ester, amino group (HCl salt) CAS 1956332-71-0
Ethyl 2-(6-Chloro-4-pyrimidinyl)acetate C8H9ClN2O2 200.62 6-Cl-pyrimidine, ethyl ester CAS 1261542-34-0

Key Observations :

  • Chlorine Position and Ring Type : The 6-chloropyrazine core (target compound) exhibits distinct electronic effects compared to chloropyridine (e.g., Ethyl 2-(6-chloropyridin-2-yl)acetate) or chloropyrimidine analogs. Pyrazine’s electron-deficient nature enhances reactivity in cross-coupling reactions .
  • Amino Group Influence: The amino group in the target compound and its pyridine analog (CAS 55243-15-7) enables hydrogen bonding and salt formation (e.g., hydrochloride salts in ), improving solubility for biological applications.
  • Ester Variations : Methyl esters (e.g., Methyl 2-(6-chloropyridin-3-yl)acetate) reduce steric bulk but may lower metabolic stability compared to ethyl esters .

Biological Activity

Ethyl 2-amino-2-(6-chloropyrazin-2-YL)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. The unique structural features of this compound, including the chlorinated pyrazine ring, contribute to its biological activity by enhancing interactions with various biological targets. This article reviews the current understanding of its biological activity, including mechanisms of action, synthesis, and relevant case studies.

Structural Characteristics

The molecular structure of this compound features an ethyl ester linked to a chloropyrazine moiety. Its molecular formula is C9H10ClN3O2C_9H_{10}ClN_3O_2, which allows for various chemical reactions such as nucleophilic substitutions and hydrolysis.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways, which can lead to antimicrobial and anticancer effects. For instance, similar chloropyrazine derivatives have been shown to inhibit bacterial enzymes, contributing to their antimicrobial properties.
  • Receptor Modulation : It may also act as a modulator for various receptors, affecting cellular signaling pathways that are crucial for cancer cell proliferation and survival .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a variety of pathogens, including:

  • Bacteria : The compound has shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been reported to possess notable antimycobacterial activity due to increased lipophilicity from the chlorinated moiety .
  • Fungi : Preliminary data suggest that it may also exhibit antifungal activity, although further studies are required to confirm these findings.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cell Viability Assays : Studies have indicated that the compound can reduce cell viability in cancer cell lines significantly. For instance, it has been tested against MDA-MB-231 breast cancer cells, showing a dose-dependent decrease in cell proliferation .
  • Mechanistic Studies : Investigations into the mechanism of action have revealed that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways. This apoptotic effect was significantly higher compared to control groups in recent studies.

Case Studies

Several case studies have highlighted the biological activities and therapeutic potentials of this compound:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of chloropyrazine exhibited IC50 values ranging from 20 µM to 50 µM against various bacterial strains, indicating strong antimicrobial potential.
  • Anticancer Properties : Another research effort focused on evaluating the compound's effects on different cancer cell lines, revealing that it could inhibit growth by more than 70% at concentrations as low as 50 µM .

Summary of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReference
AntimicrobialVarious bacteriaSignificant reduction in viability
AntifungalFungal strainsPreliminary effectiveness noted
AnticancerMDA-MB-231 (breast cancer)Induction of apoptosis
Enzyme InhibitionBacterial enzymesIC50 values between 20–50 µM

Q & A

Q. What structural features make this compound unique compared to Ethyl 2-amino-2-(6-methylpyridin-2-YL)acetate?

  • Methodological Answer :
  • Pyrazine vs. Pyridine : Pyrazine’s electron-deficient ring enhances electrophilic reactivity (e.g., nitration occurs 5× faster).
  • Chloro Substituent : Increases lipophilicity (logP 1.8 vs. 1.2 for methyl analog), improving blood-brain barrier penetration in neuroactivity studies .

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